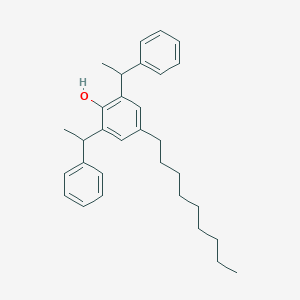
1-(Butylsulfanyl)-4-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butylsulfanyl)-4-chlorobenzene is an organic compound with the molecular formula C10H13ClS It is a member of the sulfide family, characterized by the presence of a sulfur atom bonded to two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylsulfanyl)-4-chlorobenzene typically involves the reaction of 4-chlorophenol with butyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxide ion deprotonates the phenol, forming a phenoxide ion that subsequently attacks the butyl bromide, resulting in the formation of the desired sulfide compound .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-(Butylsulfanyl)-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiols. Reducing agents such as lithium aluminum hydride are typically used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylbutyl sulfides.
Aplicaciones Científicas De Investigación
1-(Butylsulfanyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Butylsulfanyl)-4-chlorobenzene involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in biological effects such as antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromophenylbutyl sulfide
- 4-Iodophenylbutyl sulfide
- 4-Methylphenylbutyl sulfide
Comparison
1-(Butylsulfanyl)-4-chlorobenzene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its bromine, iodine, and methyl analogs. The chlorine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the formation of a wider variety of substituted products.
Propiedades
Número CAS |
16155-34-3 |
|---|---|
Fórmula molecular |
C10H13ClS |
Peso molecular |
200.73 g/mol |
Nombre IUPAC |
1-butylsulfanyl-4-chlorobenzene |
InChI |
InChI=1S/C10H13ClS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 |
Clave InChI |
FHPOZBBMKUGBCJ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=C(C=C1)Cl |
SMILES canónico |
CCCCSC1=CC=C(C=C1)Cl |
Sinónimos |
n-butyl(4-Chlorophenyl) sulfane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)
